Thiocyanic acid, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, trimethylsilyl ester is an organosilicon compound with the molecular formula C₄H₉NSSi. It is a derivative of thiocyanic acid where the hydrogen atom is replaced by a trimethylsilyl group. This compound is of interest due to its unique chemical properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocyanic acid, trimethylsilyl ester can be synthesized through the reaction of thiocyanic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired ester along with hydrochloric acid as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where thiocyanic acid and trimethylsilyl chloride are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The byproducts are removed through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form thiocyanic acid and other reduced species.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Oxidized thiocyanates.
Reduction: Thiocyanic acid.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate esters and other sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiocyanate-binding sites in proteins.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which thiocyanic acid, trimethylsilyl ester exerts its effects involves the formation of reactive intermediates such as thiocyanate radicals. These intermediates can participate in various chemical reactions, including addition to unsaturated bonds and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Thiocyanic acid, ethyl ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
Thiocyanic acid, methyl ester: Contains a methyl group instead of a trimethylsilyl group.
Isothiocyanic acid, trimethylsilyl ester: An isomer with a different arrangement of atoms.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which imparts different chemical properties compared to other esters of thiocyanic acid. The trimethylsilyl group increases the compound’s stability and reactivity, making it useful in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
trimethylsilyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)6-4-5/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXIRAGUWFFKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466421 |
Source
|
Record name | Thiocyanic acid, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18169-71-6 |
Source
|
Record name | Thiocyanic acid, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.